molecular formula C10H10F2O2 B2890889 (2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid CAS No. 2248202-51-7

(2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B2890889
CAS No.: 2248202-51-7
M. Wt: 200.185
InChI Key: AIGQKQFFVKEHOL-ZCFIWIBFSA-N
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Description

(2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and 2-methylpropanoic acid.

    Grignard Reaction: The 2,4-difluorobenzene undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding organomagnesium compound.

    Addition Reaction: The organomagnesium compound is then reacted with 2-methylpropanoic acid under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens or nitro groups on the aromatic ring.

Scientific Research Applications

(2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and alleviating inflammation. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards its target enzymes.

Comparison with Similar Compounds

    Ibuprofen: A well-known NSAID with a similar propanoic acid backbone but different substituents on the aromatic ring.

    Flurbiprofen: Another NSAID with a difluorophenyl group, but differing in the position of the fluorine atoms.

    Ketoprofen: An NSAID with a benzoyl group instead of a difluorophenyl group.

Uniqueness: (2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the difluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

(2R)-3-(2,4-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGQKQFFVKEHOL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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